molecular formula C8H5N3 B578144 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile CAS No. 1260385-57-6

1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile

Cat. No. B578144
M. Wt: 143.149
InChI Key: CPPNWRGCFHESRE-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It has been reported to have potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[3,2-c]pyridine derivatives has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The 1H-Pyrrolo[3,2-c]pyridine nucleus could form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . In addition, a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of the 1H-Pyrrolo[3,2-c]pyridine ring to form a hydrogen bond with G485 to improve the activity .


Chemical Reactions Analysis

The 1H-Pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .


Physical And Chemical Properties Analysis

The prediction of physicochemical properties disclosed that 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile conformed well to the Lipinski’s rule of five .

Scientific Research Applications

Anticancer Activity

  • Scientific Field : Medicinal Chemistry, Oncology
  • Application Summary : 1H-Pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors . These compounds have shown moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
  • Methods of Application : The compounds were tested for their ability to inhibit tubulin polymerization, disrupt tubulin microtubule dynamics, cause G2/M phase cell cycle arrest, and induce apoptosis .
  • Results : Among the tested compounds, one (referred to as 10t) exhibited the most potent activities against the three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM . It potently inhibited tubulin polymerization at concentrations of 3µM and 5µM, and remarkably disrupted tubulin microtubule dynamics at a concentration of 0.12µM .

Analgesic and Sedative Activity

  • Scientific Field : Pharmacology
  • Application Summary : Derivatives of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione have shown potential analgesic and sedative activity .
  • Methods of Application : The compounds were tested in the “hot plate” test and the “writhing” test for analgesic activity, and their effect on locomotor activity and duration of thiopental sleep was assessed for sedative activity .
  • Results : All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine in their analgesic effect . All of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .

Fibroblast Growth Factor Receptor Inhibitors

  • Scientific Field : Medicinal Chemistry, Oncology
  • Application Summary : 1H-Pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .
  • Methods of Application : The compounds were tested for their ability to inhibit FGFR1, 2, and 3 . In vitro, the compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
  • Results : Compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .

Blood Glucose Reduction

  • Scientific Field : Pharmacology
  • Application Summary : Compounds derived from 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione have shown potential to reduce blood glucose . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
  • Methods of Application : The compounds were tested for their ability to reduce blood glucose .
  • Results : The compounds were found to be effective in reducing blood glucose .

Inhibition of FGFR Signaling Pathway

  • Scientific Field : Medicinal Chemistry, Oncology
  • Application Summary : A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed with potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
  • Methods of Application : The compounds were tested for their ability to inhibit FGFR1, 2, and 3 . In vitro, the compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
  • Results : Compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .

Colchicine-Binding Site Inhibitors

  • Scientific Field : Medicinal Chemistry, Oncology
  • Application Summary : A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . These compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
  • Methods of Application : The compounds were tested for their ability to inhibit tubulin polymerization, disrupt tubulin microtubule dynamics, cause G2/M phase cell cycle arrest, and induce apoptosis .
  • Results : Among the tested compounds, one (referred to as 10t) exhibited the most potent activities against the three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM .

Safety And Hazards

1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

Future Directions

The research has been developing a class of 1H-Pyrrolo[3,2-c]pyridine derivatives targeting FGFR with development prospects . These derivatives have shown potent activities against FGFR1, 2, and 3, and could be potential candidates for cancer therapy .

properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-3-6-4-11-8-1-2-10-5-7(6)8/h1-2,4-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPNWRGCFHESRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70739173
Record name 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile

CAS RN

1260385-57-6
Record name 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
DS Williamson, GP Smith, GK Mikkelsen… - Journal of medicinal …, 2021 - ACS Publications
Inhibitors of leucine-rich repeat kinase 2 (LRRK2) and mutants, such as G2019S, have potential utility in Parkinson’s disease treatment. Fragment hit-derived pyrrolo[2,3-d]pyrimidines …
Number of citations: 19 pubs.acs.org
N Cantini, AI Khlebnikov, L Crocetti… - Bioorganic & medicinal …, 2021 - Elsevier
Human neutrophil elastase (HNE) is a potent protease that plays an important physiological role in many processes but is also involved in a variety of pathologies that affect the …
Number of citations: 9 www.sciencedirect.com

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